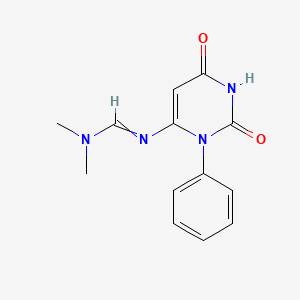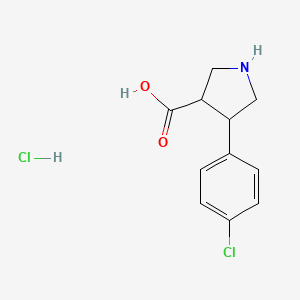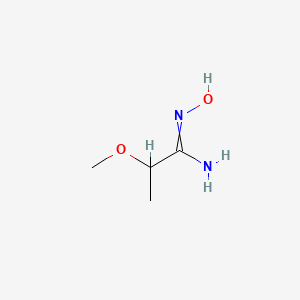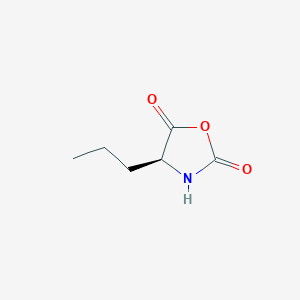![molecular formula C13H17ClN4O B11722881 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride](/img/structure/B11722881.png)
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound is often studied for its potential therapeutic effects and its role as an inhibitor in various biochemical pathways .
Métodos De Preparación
The synthesis of 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of 2-methylpyrrolidine with 1H-1,3-benzodiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biochemical pathways and enzyme functions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by inhibiting specific enzymes, such as poly [ADP-ribose] polymerase (PARP). This inhibition disrupts the enzyme’s normal function, leading to various biochemical effects. The molecular targets and pathways involved include the DNA repair pathway, where PARP plays a crucial role .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is unique due to its specific structure and the resulting biochemical properties. Similar compounds include:
Veliparib: Another PARP inhibitor with a slightly different structure.
Olaparib: A well-known PARP inhibitor used in cancer therapy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
Fórmula molecular |
C13H17ClN4O |
|---|---|
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1 |
Clave InChI |
QYPDWBAPZGSIDY-BTQNPOSSSA-N |
SMILES isomérico |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl |
SMILES canónico |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















